Saptomycin D

Description

Origin and Natural Production in Streptomyces roseosporus

Daptomycin (B549167) is a naturally occurring compound produced through fermentation by the soil actinomycete bacterium Streptomyces roseosporus wikipedia.orgnih.govmdpi.comjsirjournal.comfrontiersin.orgnih.govoup.comdrugbank.comfrontiersin.orgpnas.orgnih.govnih.gov. Discovered in the early 1980s by researchers at Eli Lilly and Company from soil samples, its biosynthesis involves a non-ribosomal peptide synthetase (NRPS) pathway wikipedia.orgnih.govfrontiersin.orgfrontiersin.org. This complex enzymatic machinery is responsible for assembling the specific amino acid sequence of daptomycin nih.gov. The biosynthesis is initiated by the coupling of decanoic acid to the N-terminal tryptophan, followed by the sequential addition of the remaining amino acids and a cyclization event catalyzed by a thioesterase enzyme wikipedia.org.

Structural Overview for Mechanistic Studies

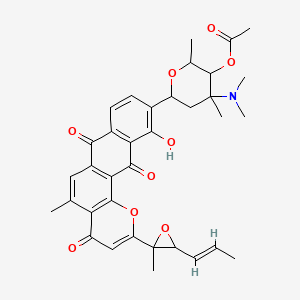

Daptomycin's unique structure is fundamental to its mechanism of action and research significance. It is a complex molecule comprising 13 amino acids, with a molecular formula of C72H101N17O26 and a molecular weight of 1620.67 g/mol wikipedia.orgjsirjournal.comnih.govfishersci.nl.

Cyclic Lipopeptide Core

The core of daptomycin is a cyclic lipopeptide, where 10 of its 13 amino acids are arranged in an ester-linked ring (macrolactone core), and three amino acids form an exocyclic tail wikipedia.orgnih.govmdpi.comfrontiersin.orgdrugbank.compnas.orgmims.com. This cyclic structure, coupled with its lipophilic tail, contributes to its amphipathic nature, which is crucial for its interaction with bacterial membranes mdpi.comjsirjournal.comfrontiersin.orgpnas.org.

Non-canonical Amino Acid Constituents (e.g., kynurenine (B1673888), ornithine, 3-methylglutamic acid, D-amino acids)

A distinctive feature of daptomycin's peptide core is the presence of several non-canonical and D-amino acids wikipedia.orgnih.govmdpi.comfrontiersin.orgdrugbank.comfrontiersin.orgcore.ac.ukcaltech.edu. These include:

L-kynurenine (Kyn) : An unusual amino acid, the carboxyl group of which is the site of cyclization, and it is known to be important for the antimicrobial activity of the molecule wikipedia.orgnih.govmdpi.comfrontiersin.orgfrontiersin.orgcore.ac.ukcaltech.edu.

L-ornithine (Orn) : Another non-canonical amino acid found in the structure nih.govmdpi.comfrontiersin.orgcore.ac.ukcaltech.edu.

L-3-methylglutamic acid (mGlu) : This non-canonical amino acid, specifically (2S,3R)-methylglutamate, has also been shown to be crucial for daptomycin's activity wikipedia.orgnih.govmdpi.comfrontiersin.orgcore.ac.ukcaltech.edu.

D-amino acids : Daptomycin incorporates three D-amino acids, including D-alanine and D-serine wikipedia.orgnih.govmdpi.comfrontiersin.orgfrontiersin.orgcaltech.edu. These D-configurations can enhance stability and influence biological specificity core.ac.ukcaltech.edu.

These non-canonical amino acids contribute significantly to the molecule's unique biological activity and its ability to interact specifically with bacterial membranes nih.gov.

Fatty Acyl Chain Significance

The N-terminus of the exocyclic tryptophan residue in daptomycin is covalently bonded to a decanoyl fatty acid chain, typically a medium-chain (C10) fatty acid wikipedia.orgnih.govmdpi.comjsirjournal.comfrontiersin.orgpnas.org. This fatty acyl chain is essential for daptomycin's activity, particularly its insertion into the bacterial cell membrane wikipedia.orgpnas.orgeurpepsoc.com. The lipid tail inserts between the fatty acyl chains of phospholipid molecules in the membrane, disrupting their regular packing pnas.orgeurpepsoc.com. The length and composition of this fatty acyl chain also play a role in the compound's activity and toxicity nih.govnih.govresearchgate.net. For instance, a decanoyl tail was found to balance antimicrobial activity with toxicity in early studies nih.gov. Changes in the fatty acyl composition of membrane phospholipids (B1166683) can affect daptomycin's permeabilization activity nih.govresearchgate.net.

Research Significance in Antimicrobial Chemical Biology

Daptomycin holds significant research importance in antimicrobial chemical biology due to its distinct and calcium-dependent mechanism of action, which differentiates it from other classes of antibiotics wikipedia.orgmdpi.comjsirjournal.comfrontiersin.orgdrugbank.comnih.govelifesciences.orgelifesciences.orgacs.orgbiorxiv.org. It is bactericidal against Gram-positive bacteria, including clinically relevant multi-drug resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE) wikipedia.orgnih.govnih.govmdpi.comjsirjournal.comnih.govdrugbank.comnih.govelifesciences.orgelifesciences.orgbiorxiv.org.

Research findings highlight its unique mode of action:

Membrane Depolarization : Daptomycin binds to bacterial cell membranes in a calcium-dependent manner, leading to rapid depolarization and disruption of membrane potential wikipedia.orgjsirjournal.comdrugbank.compnas.orgmims.comeurpepsoc.comelifesciences.orgelifesciences.orgacs.orgbiorxiv.org. This disruption inhibits essential cellular processes like protein, DNA, and RNA synthesis, ultimately resulting in bacterial cell death wikipedia.orgmims.com.

Interaction with Phosphatidylglycerol (PG) : Daptomycin's activity is highly dependent on the presence of anionic phospholipids, particularly phosphatidylglycerol (PG), which is abundant in Gram-positive bacterial membranes mdpi.comdrugbank.compnas.orgnih.govelifesciences.orgelifesciences.orgacs.orgbiorxiv.org. It forms a stable complex with calcium and two molecules of PG, facilitating its selective uptake and insertion into the bacterial membrane elifesciences.orgelifesciences.org.

Oligomerization and Membrane Distortion : Upon binding to calcium ions, daptomycin undergoes conformational changes that increase its amphipathicity and stimulate oligomerization wikipedia.orgmdpi.comjsirjournal.comfrontiersin.orgpnas.orgbiorxiv.org. This aggregation alters the curvature of the membrane, leading to the formation of pores or disruptions that cause ion leakage wikipedia.orgpnas.orgeurpepsoc.comresearchgate.netacs.org.

Resistance Mechanisms : Research also focuses on understanding the mechanisms of resistance to daptomycin, which often involve alterations in membrane fluidity, changes in fatty acyl chain composition, and reduced PG levels nih.govresearchgate.net. This ongoing research is crucial for developing strategies to combat emerging resistance and for the rational design of new daptomycin-based antibiotics nih.govnih.govelifesciences.org.

The continued study of daptomycin's structure-activity relationship and its intricate interactions with bacterial membranes provides valuable insights into antimicrobial strategies and the development of next-generation therapeutics nih.gov.

Structure

2D Structure

Properties

CAS No. |

137714-91-1 |

|---|---|

Molecular Formula |

C35H37NO9 |

Molecular Weight |

615.7 g/mol |

IUPAC Name |

[4-(dimethylamino)-6-[11-hydroxy-5-methyl-2-[2-methyl-3-[(E)-prop-1-enyl]oxiran-2-yl]-4,7,12-trioxonaphtho[2,3-h]chromen-10-yl]-2,4-dimethyloxan-3-yl] acetate |

InChI |

InChI=1S/C35H37NO9/c1-9-10-24-35(6,45-24)25-14-22(38)26-16(2)13-21-28(32(26)44-25)31(41)27-20(29(21)39)12-11-19(30(27)40)23-15-34(5,36(7)8)33(17(3)42-23)43-18(4)37/h9-14,17,23-24,33,40H,15H2,1-8H3/b10-9+ |

InChI Key |

SEVRUPDCFLLSBX-MDZDMXLPSA-N |

Isomeric SMILES |

C/C=C/C1C(O1)(C)C2=CC(=O)C3=C(O2)C4=C(C=C3C)C(=O)C5=C(C4=O)C(=C(C=C5)C6CC(C(C(O6)C)OC(=O)C)(C)N(C)C)O |

Canonical SMILES |

CC=CC1C(O1)(C)C2=CC(=O)C3=C(O2)C4=C(C=C3C)C(=O)C5=C(C4=O)C(=C(C=C5)C6CC(C(C(O6)C)OC(=O)C)(C)N(C)C)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Saptomycin D; |

Origin of Product |

United States |

Daptomycin Biosynthesis and Genetic Regulation

Non-Ribosomal Peptide Synthetase (NRPS) Pathway Elucidation

The biosynthesis of daptomycin (B549167) is a prime example of an NRPS-mediated pathway, a modular enzymatic system that acts as a programmable assembly line for producing complex peptides. nih.gov

Identification of dpt Gene Cluster (dptA, dptBC, dptD)

The genetic blueprint for daptomycin synthesis is encoded within the daptomycin biosynthetic gene cluster (dpt). microbiologyresearch.orgresearchgate.net Central to this cluster are three exceptionally large genes, dptA, dptBC, and dptD, which code for the three core subunits of the daptomycin NRPS. microbiologyresearch.orgpnas.orgnih.govnih.gov These subunits are organized into modules, each responsible for the recognition, activation, and incorporation of a specific amino acid into the growing peptide chain. pnas.orgnih.gov The DptA subunit is predicted to couple the first five amino acids, DptBC handles the next six, and DptD incorporates the final two amino acids. microbiologyresearch.orgresearchgate.netnih.gov

Role of NRPS Subunits in Amino Acid Condensation

Each module within the DptA, DptBC, and DptD subunits contains a series of catalytic domains that work in concert. pnas.orgnih.gov An adenylation (A) domain selects and activates a specific amino acid as an aminoacyl adenylate. pnas.org This activated amino acid is then transferred to a thiolation (T) domain, also known as a peptidyl carrier protein (PCP), which holds the growing peptide chain. nih.govpnas.org The condensation (C) domain then catalyzes the formation of a peptide bond between the amino acid held by its own module's T domain and the nascent peptide chain attached to the T domain of the preceding module. nih.govpnas.org This process repeats in an assembly-line fashion until the full 13-amino acid peptide is synthesized. nih.gov

Incorporation of Fatty Acyl Side Chain (dptE, dptF)

The initiation of daptomycin synthesis involves the attachment of a n-decanoyl fatty acid tail to the N-terminal tryptophan residue. This crucial lipidation step is managed by the products of the dptE and dptF genes, located just upstream of the main NRPS genes. nih.govmicrobiologyresearch.orgnih.govnih.gov DptE functions as an acyl-CoA ligase, activating the decanoic acid in an ATP-dependent manner. nih.govnih.gov The activated fatty acid is then transferred to DptF, an acyl carrier protein (ACP). nih.gov Finally, the fatty acid is condensed with the first amino acid (tryptophan) of the peptide chain, a reaction catalyzed by a unique condensation domain on the first module of the DptA subunit. nih.gov

| Gene | Protein Product | Function |

|---|---|---|

| dptA | NRPS Subunit 1 | Incorporates the first 5 amino acids. |

| dptBC | NRPS Subunit 2 | Incorporates amino acids 6 through 11. |

| dptD | NRPS Subunit 3 | Incorporates the final 2 amino acids and catalyzes cyclization. |

| dptE | Acyl-CoA Ligase | Activates the decanoic acid side chain. |

| dptF | Acyl Carrier Protein (ACP) | Binds and transfers the activated fatty acid. |

Precursor Supply Pathways

The unique structure of daptomycin includes several non-proteinogenic amino acids, which are not commonly found in proteins. The biosynthesis of these specialized building blocks is facilitated by dedicated enzymes also encoded within or associated with the dpt gene cluster.

Biosynthesis of Non-Proteinogenic Amino Acids (e.g., L-3-methylglutamic acid, kynurenine (B1673888) via dptG, dptI, dptJ)

Two key unusual amino acids in daptomycin are L-3-methylglutamic acid (3mGlu) at position 12 and L-kynurenine (Kyn) at position 13. microbiologyresearch.orgresearchgate.net The gene dptI is responsible for the synthesis of 3mGlu. microbiologyresearch.orgnih.gov It encodes an S-adenosylmethionine (SAM)-dependent methyltransferase. nih.gov However, DptI does not directly methylate glutamate (B1630785). Instead, it methylates α-ketoglutarate to produce 3-methyl-2-oxoglutarate, which is then converted to 3mGlu by a transamination step. nih.gov Deletion of dptI results in the production of daptomycin analogs where glutamate is incorporated instead of 3-methylglutamic acid. nih.govnih.gov

The biosynthesis of kynurenine from tryptophan is managed by the enzyme encoded by dptJ, a tryptophan-2,3-dioxygenase. microbiologyresearch.orgnih.gov Another gene, dptG, has been identified as having a positive regulatory role, though its precise mechanism is not fully understood. researchgate.net Disrupting the supply of these precursors through genetic manipulation has been shown to impact the final yield and composition of the produced lipopeptides. nih.gov

Transcriptional and Global Regulatory Mechanisms

The production of daptomycin is a resource-intensive process for S. roseosporus, and its expression is tightly controlled by a complex network of regulatory proteins. Unlike many other antibiotic biosynthetic gene clusters, the dpt cluster lacks its own cluster-situated regulator (CSR) genes. mdpi.comrsc.org Instead, its expression is governed by a hierarchy of global and pleiotropic regulators that respond to various cellular and environmental signals.

The core biosynthetic genes, including dptE, dptF, dptA, dptBC, and dptD, are transcribed as a single large polycistronic mRNA from a primary promoter known as dptEp. nih.govmdpi.comnih.gov The regulation of this promoter is a key control point.

Several transcriptional regulators have been shown to directly bind to the dptEp region, including:

AtrA : A TetR-family transcriptional activator that positively regulates daptomycin production. nih.gov

DasR : A GntR-family repressor that inhibits daptomycin production by directly binding to dptEp. mdpi.com

DepR1, DepR2, and PhaR : Other regulators that directly interact with the promoter to modulate gene expression. mdpi.comnih.gov

DhyR : A recently identified transcriptional regulator that positively influences the expression of the daptomycin gene cluster. nih.gov

These direct regulators are themselves part of a broader global regulatory cascade. For instance, AdpA , a key global regulator in Streptomyces, activates the expression of atrA, thereby indirectly promoting daptomycin synthesis. nih.govnih.gov DasR exerts its control not only by directly repressing the dpt genes but also by repressing the global activator adpA, demonstrating a dual-level cascade of repression. mdpi.comnih.gov This intricate network of activators and repressors ensures that daptomycin is produced at the appropriate time and under the right conditions for the bacterium.

| Regulator | Family | Effect on Daptomycin Production | Mechanism |

|---|---|---|---|

| AtrA | TetR | Positive | Directly binds dptEp promoter to activate transcription. |

| DasR | GntR | Negative | Directly binds dptEp to repress transcription; also represses the global activator AdpA. |

| AdpA | - | Positive (Indirect) | Activates the expression of the positive regulator AtrA. |

| DhyR | - | Positive | Enhances transcription of the daptomycin biosynthetic gene cluster. |

| DepR1/DepR2 | - | Modulatory | Directly binds dptEp promoter. |

| PhaR | - | Modulatory | Directly binds dptEp promoter. |

Role of Regulatory Genes (dptR1, dptR2, dptR3)

The biosynthesis of daptomycin in Streptomyces roseosporus is intricately controlled by a network of regulatory genes. Among these, dptR1, dptR2, and dptR3, located adjacent to the daptomycin biosynthetic gene cluster, have been subjects of investigation to elucidate their specific roles. nih.gov

dptR1: This gene encodes a LuxR family transcriptional regulator. nih.gov Its precise function in daptomycin synthesis has been a topic of varied research findings. Some studies have reported that the deletion or overexpression of dptR1 leads to a decrease in daptomycin production. researchgate.net This suggests a complex, and possibly tightly regulated, role for DptR1. One study indicated that DptR1's regulatory effect is time-dependent, influencing the transcription of core daptomycin genes differently at various stages of fermentation. The same study suggested that DptR1 represses the transcription of dptR2 and may indirectly affect dptR3 expression. nih.gov However, other research groups have observed that DptR1 does not significantly affect daptomycin production. researchgate.net

dptR2: Belonging to the DeoR family of regulators, DptR2 is required for daptomycin production. nih.gov However, it does not appear to function as a direct pathway-specific regulator by controlling the expression of the daptomycin gene cluster. nih.gov Instead, its influence is considered to be indirect.

dptR3: This gene encodes a MarR family transcriptional regulator and plays a positive role in daptomycin production and morphological differentiation in S. roseosporus. nih.gov DptR3's mechanism of action is also indirect; it stimulates daptomycin biosynthesis by altering the transcription of the daptomycin structural genes without directly binding to their promoters. nih.gov Research has shown that DptR3 directly activates the transcription of its own gene, dptR3, while repressing the transcription of an adjacent gene. nih.gov

Influence of Global Regulators (e.g., Crp, DasR, AdpA)

Beyond the cluster-associated regulatory genes, global regulators that respond to broader cellular signals also play a crucial role in modulating daptomycin biosynthesis.

Crp (cAMP receptor protein): Crp has been identified as a positive regulator of daptomycin biosynthesis. frontiersin.orgresearchgate.net Deletion of the crp gene results in a significant decrease in daptomycin production, while its overexpression leads to an increase in yield. frontiersin.org Transcriptome analysis has revealed that Crp's influence extends to the upregulation of genes within the daptomycin biosynthetic cluster and the pleiotropic regulator adpA. frontiersin.org The regulatory effect of Crp is thought to be multifaceted, involving the modulation of primary metabolism to enhance the flux of precursors toward secondary metabolite synthesis. frontiersin.org However, it is not yet clear whether Crp's regulation of the daptomycin biosynthetic genes is direct or indirect. mdpi.com

DasR (GntR-family transcriptional regulator): DasR functions as a repressor in daptomycin production. nih.govmdpi.com Deletion of the dasR gene has been shown to enhance daptomycin production. nih.gov DasR exerts its inhibitory effect through a dual mechanism: it directly represses the expression of the core daptomycin structural genes and also represses the global regulatory gene adpA. nih.govresearchgate.net This represents a cascade mechanism of regulation where DasR controls both the biosynthetic pathway and a key activator of that pathway. nih.gov

AdpA: As a global regulator, AdpA is involved in the control of secondary metabolism and morphological development in Streptomyces. nih.gov In the context of daptomycin biosynthesis, AdpA acts as an activator. researchgate.net It has been shown to target the structural genes of the daptomycin cluster as well as the regulatory gene dptR2. nih.gov The repressive action of DasR on adpA underscores the intricate interplay between these global regulators in fine-tuning daptomycin production. nih.gov

Effect of Genetic Modifications on Daptomycin Yield in Research Strains

Genetic manipulation of S. roseosporus has proven to be an effective strategy for enhancing daptomycin production. Various metabolic engineering approaches have been employed, targeting precursor supply, regulatory pathways, and byproduct formation.

One strategy involves enhancing the supply of the precursor aspartate. This has been achieved by inhibiting genes involved in aspartate degradation and competitive pathways using CRISPRi, as well as by overexpressing genes in the aspartate synthetic pathway. nih.govnih.gov For instance, the combined inhibition of acsA4, pta, pyrB, and pyrC increased the daptomycin titer by 73.5%. nih.govresearchgate.net Concurrently, co-overexpression of aspC, gdhA, ppc, and ecaA led to a 75.7% increase in daptomycin titer. nih.govresearchgate.net

Another successful approach has been the reconstruction of regulatory pathways. Knocking out negative regulatory genes such as arpA and phaR has been shown to significantly improve daptomycin yield. frontiersin.org Deletion of phaR alone resulted in an approximately 43% increase in daptomycin production. nih.gov

Furthermore, eliminating the production of byproducts, such as the red pigment synthesized by the organism, can create a more favorable environment for daptomycin production. nih.gov Deleting a 21.1 kb region of the red pigment biosynthetic gene cluster, combined with replacing the native promoter of the daptomycin gene cluster with a strong constitutive promoter, resulted in a significant increase in daptomycin titer. nih.govresearchgate.net

Below are interactive data tables summarizing the effects of various genetic modifications on daptomycin yield.

Table 1: Effect of Single Gene Overexpression on Daptomycin Yield

| Gene Overexpressed | Function of Gene Product | Fold Increase in Yield | Reference |

| dptE | Acyl-CoA Synthetase | ~1.08 | academicjournals.org |

| dptF | Acyl-Carrier Protein | ~1.07 | academicjournals.org |

| dptG | Unknown | ~1.09 | academicjournals.org |

| dptH | Unknown | ~1.05 | academicjournals.org |

| dptI | Unknown | ~1.11 | academicjournals.org |

| dptJ | Kynurenine 3-monooxygenase | ~2.1 | nih.gov |

Table 2: Effect of Combined Genetic Modifications on Daptomycin Yield

| Genetic Modification | Strategy | Daptomycin Titer (μg/mL) | Fold Increase vs. Wild Type | Reference |

| Inhibition of acsA4, pta, pyrB, pyrC | Precursor Engineering (CRISPRi) | 167.4 | 1.74 | nih.govresearchgate.net |

| Overexpression of aspC, gdhA, ppc, ecaA | Precursor Engineering | 168.0 | 1.76 | nih.govresearchgate.net |

| Deletion of red pigment BGC + promoter replacement | Byproduct Elimination & Promoter Engineering | 185.8 | 1.95 | nih.govresearchgate.net |

| Chassis strain + Asp precursor supply strategies | Combined Engineering | 302.0 | 3.17 | nih.govresearchgate.net |

| Chassis strain + duplication of engineered BGC | Combined Engineering | 274.6 | 2.88 | nih.govresearchgate.net |

| Combined strategies | Multilevel Metabolic Engineering | 350.7 | 3.68 | nih.govresearchgate.net |

| Knockout of kynurenine-related genes | Precursor Engineering | 36.3 | 2.11 | nih.gov |

| Knockout of arpA and phaR | Regulatory Pathway Reconstruction | 68.0 | ~4.0 | nih.gov |

| Multilevel engineering (precursor, regulatory, byproduct, BGC duplication) | Combined Engineering | 113.0 | 6.65 | frontiersin.org |

Molecular Mechanism of Action in Bacterial Systems

Calcium-Dependent Membrane Interaction

The initial and critical step in the mechanism of action of Saptomycin D is its interaction with the bacterial cell membrane, a process that is strictly dependent on the presence of calcium ions. Calcium mediates a series of conformational changes and oligomerization states that are essential for the antibiotic's function.

In its free state, this compound exists as a monomer. However, upon exposure to physiological concentrations of calcium, it undergoes a significant structural transition. This conformational change is crucial for its antibacterial activity, as it increases the molecule's amphipathicity, facilitating its interaction with the lipid bilayer of bacterial membranes nih.gov. Nuclear Magnetic Resonance (NMR) studies have indicated that calcium binding induces a conformational change in this compound, preparing it for membrane insertion nih.gov.

Furthermore, calcium ions promote the self-aggregation of this compound into micelles or oligomers in solution uwaterloo.canih.gov. It has been proposed that these micelles may act as a reservoir, delivering the antibiotic to the bacterial membrane at a high local concentration uwaterloo.ca. Once at the membrane surface, the oligomeric state is believed to be essential for its subsequent disruptive activities nih.govresearchgate.net. The formation of these oligomers is a key step in the proposed mechanism of action, leading to the formation of membrane-disrupting structures nih.govresearchgate.net. While magnesium ions can also induce micelle formation, they do so at higher concentrations and result in decreased antimicrobial activity nih.gov.

The specificity of this compound for bacterial membranes is largely attributed to its preferential interaction with anionic phospholipids (B1166683), which are abundant in Gram-positive bacterial membranes but less common in mammalian cell membranes. Phosphatidylglycerol (PG) is a primary target for this compound uwaterloo.caelifesciences.orgnih.govelifesciences.orgdrugbank.com. The presence of PG in model membranes significantly enhances the binding and oligomerization of the antibiotic nih.govnih.gov. Studies have shown that this compound forms a stable complex with PG in a 1:2 drug-to-lipid ratio, a process that is crucial for its irreversible insertion into the membrane elifesciences.orgelifesciences.orgnih.gov. The interaction is highly specific, with the phosphoglycerol headgroup being a key recognition site acs.orgnih.gov.

Cardiolipin (CL), another anionic phospholipid found in bacterial membranes, also interacts with this compound. However, the nature of this interaction is more complex. While this compound does bind to membranes containing cardiolipin, high concentrations of CL have been shown to inhibit the antibiotic's pore-forming activity and prevent its translocation across the membrane nih.govnih.gov. This suggests that the lipid composition of the bacterial membrane can modulate the bactericidal efficacy of this compound nih.gov.

| Phospholipid | Role in this compound Interaction | Reference |

| Phosphatidylglycerol (PG) | Primary target; facilitates binding, oligomerization, and irreversible membrane insertion. | uwaterloo.canih.govnih.govelifesciences.orgnih.govelifesciences.orgdrugbank.comnih.govacs.orgnih.gov |

| Cardiolipin (CL) | Interacts with this compound, but high concentrations can inhibit its pore-forming activity. | nih.govnih.govnih.gov |

The calcium-induced formation of this compound micelles is thought to be a key step preceding membrane insertion uwaterloo.canih.gov. These micelles are proposed to act as carriers, delivering the antibiotic to the bacterial surface in a concentrated and active conformation uwaterloo.ca. Upon reaching the membrane, the interaction with anionic phospholipids like PG triggers the dissociation of the micelle and the insertion of monomeric or oligomeric this compound into the lipid bilayer uwaterloo.canih.gov. This insertion is a critical event that leads to the subsequent perturbation of the membrane's structure and function nih.govacs.org. The entire process, from initial binding to irreversible insertion, is a multi-stage event, beginning with a rapid, reversible binding to the membrane surface, followed by a slower, irreversible insertion that is dependent on the presence of PG elifesciences.orgelifesciences.org.

Bacterial Cell Membrane Perturbation

Following its insertion into the bacterial cell membrane, this compound instigates a series of disruptive events that ultimately lead to bacterial cell death. These events are characterized by a loss of membrane potential and an uncontrolled leakage of essential intracellular ions.

A hallmark of this compound's mechanism of action is the rapid depolarization of the bacterial cell membrane uwaterloo.canih.govasm.orgnih.govresearchgate.netresearchgate.net. This dissipation of the membrane potential is a direct consequence of the antibiotic's interaction with and disruption of the membrane's integrity nih.govasm.orgnih.govresearchgate.net. Studies have demonstrated a clear correlation between the bactericidal activity of this compound and the extent of membrane depolarization nih.govresearchgate.net. The process of depolarization is gradual, occurring over a period of 30 to 60 minutes, which distinguishes its mechanism from other membrane-active agents that cause more rapid disruption nih.gov. This depolarization is thought to be a primary cause of cell death, as it disrupts essential cellular processes that rely on an energized membrane nih.govasm.orgnih.gov.

The depolarization of the bacterial membrane is accompanied by a significant leakage of intracellular ions, leading to a fatal disruption of cellular homeostasis nih.gov. A key event is the efflux of potassium ions (K+), which has been shown to be a calcium-dependent process that correlates with the bactericidal activity of this compound researchgate.netnih.gov. In addition to potassium, the leakage of other essential cellular components, such as magnesium ions (Mg2+) and adenosine triphosphate (ATP), has also been observed nih.gov. This loss of vital ions and energy currency further cripples the bacterial cell, contributing to its demise nih.gov. The collective effect of membrane depolarization and ion leakage is a catastrophic failure of membrane function, leading to the inhibition of macromolecular synthesis and ultimately, cell death nih.gov.

| Ion/Molecule | Effect of this compound | Reference |

| Potassium (K+) | Efflux from the cell, contributing to membrane depolarization. | researchgate.netnih.govnih.gov |

| Magnesium (Mg2+) | Leakage from the cell, indicating generalized membrane damage. | nih.gov |

| ATP | Depletion from the cell, disrupting cellular energy supply. | nih.gov |

Interference with Bacterial Cell Envelope Synthesis

A primary mechanism of action involves the disruption of bacterial cell envelope synthesis. nih.govnih.gov This interference is not typically a result of direct enzymatic inhibition in the cytoplasm but rather a consequence of actions at the cell membrane that disrupt the localization and function of key synthesis machinery. nih.govpnas.org

The synthesis of the bacterial cell wall is significantly impaired by certain membrane-active antibiotics. vu.nlnih.govnih.gov This is evidenced by a strong impairment in the incorporation of precursors into the cell wall, while DNA, RNA, and protein synthesis remain less affected. nih.govnih.gov A key aspect of this inhibition is the interaction with Lipid II, an essential precursor in the peptidoglycan (PG) biosynthesis pathway. nih.govnih.gov

Some models propose that the antibiotic can form a complex with calcium ions and Lipid II, sequestering the precursor and preventing its use in cell wall construction. nih.govnih.gov This sequestration is thought to disrupt the localization and assembly of the peptidoglycan synthesis machinery. nih.gov Recent findings suggest the formation of a tripartite complex involving the antibiotic, phosphatidylglycerol (PG), and undecaprenyl-cell wall precursors like Lipid II. asm.orgacs.org This complex formation effectively blocks the integration of these essential building blocks into the cell wall, leading to cell death. dzif.deazolifesciences.com

A critical consequence of the antibiotic-induced rearrangement of membrane fluid domains is the delocalization and dissociation of essential peripheral membrane proteins from their sites of action. nih.govpnas.org Two such vital proteins are MurG and PlsX. nih.govresearchgate.net

MurG: This enzyme is a lipid II synthase, catalyzing the final intracellular step of peptidoglycan precursor synthesis. nih.govpnas.org Studies have shown that upon treatment with daptomycin (B549167), MurG rapidly detaches from the cell membrane and is displaced from regions of increased fluidity (RIFs) where it normally localizes. vu.nlnih.govpnas.org This delocalization is a primary reason for the subsequent blockage of cell wall synthesis. vu.nlnih.govnih.gov

PlsX: This is an essential acyltransferase involved in the synthesis of phospholipids, which are crucial components of the cell membrane. nih.govresearchgate.net Similar to MurG, PlsX also rapidly dissociates from the cell membrane following treatment with daptomycin. vu.nlnih.govpnas.orgresearchgate.net

The nearly immediate delocalization of these different enzymes suggests that the antibiotic does not target a specific protein but rather disrupts the specific fluid, lipid-enriched membrane domains where these proteins are anchored and function. nih.govresearchgate.net

The disruption of the cell membrane and delocalization of proteins like PlsX indicate a clear effect on lipid synthesis and homeostasis. nih.govpnas.org While the antibiotic's primary action is not the direct inhibition of lipid synthesis enzymes, the consequences of its membrane interaction cascade to affect these pathways. For instance, the delocalization of PlsX, a key enzyme in phospholipid synthesis, would logically hamper the cell's ability to produce and maintain its membrane lipids. nih.gov Additionally, analysis of metabolic pathways has shown that incorporation of precursors into lipids and lipoteichoic acid is significantly reduced upon exposure to daptomycin. nih.gov

Proposed Models of Oligomeric Action

The bactericidal activity of certain lipopeptide antibiotics is understood to be dependent on their ability to form oligomers, or complexes of multiple antibiotic molecules, at the bacterial membrane. patsnap.comnih.gov This oligomerization is a crucial step that is dependent on the presence of calcium ions and negatively charged phospholipids like phosphatidylglycerol (PG) in the target membrane. nih.govresearchgate.net Experimental evidence using techniques like Förster resonance energy transfer (FRET) has confirmed that these oligomers form on bacterial membrane vesicles and on model membranes, a process necessary for antibacterial activity. nih.govuwaterloo.ca

One of the long-standing models for the mechanism of action of membrane-active lipopeptides is the formation of pores or ion channels in the bacterial membrane. mdpi.compnas.orgcapes.gov.brnih.govpatsnap.com According to this model, the oligomerized antibiotic complexes assemble into a structure that spans the membrane, creating a channel through which ions, particularly potassium, can leak out of the cell. nih.govpatsnap.com This uncontrolled ion flow leads to the dissipation of the membrane potential (depolarization), disruption of cellular processes, and ultimately, cell death. nih.govpatsnap.comuwaterloo.ca

However, this model has been debated, with several studies providing conflicting evidence. mdpi.comnih.gov While some research supports the formation of discrete, ion-conducting pores, other comprehensive studies have found that while a gradual decrease in membrane potential occurs, it is not due to the formation of distinct pores. vu.nlpnas.orgcapes.gov.brnih.gov These studies suggest that the observed ion leakage might be a secondary effect of the profound disruption of the membrane's lipid organization, rather than the primary killing mechanism. vu.nlnih.gov One model suggests that the clustering of lipids by the antibiotic creates mismatches that facilitate proton leakage. nih.gov Another proposed mechanism is a "lipid extracting effect," where the antibiotic removes lipid molecules from the bilayer, which could contribute to membrane permeabilization without forming a classic pore. nih.govacs.orgnih.gov

Lack of Sufficient Data on the Molecular Action of this compound Hinders Detailed Analysis

Comprehensive research into the chemical compound this compound has revealed a significant gap in the available scientific literature, particularly concerning its specific molecular mechanism of action in bacterial systems and any associated lipid extraction effects. While this compound has been identified as an antibiotic with antitumor properties, detailed studies elucidating its precise interactions with bacterial cells are not publicly accessible.

This compound is known to be an antibiotic isolated from Streptomyces sp. HP530 and demonstrates potent inhibitory activity against Gram-positive bacteria. It is also recognized for its notable antitumor characteristics. However, beyond this general classification, in-depth research into its mode of action at a molecular level is not available.

The user's request for an article structured around the "," with a specific subsection on "Lipid Extraction Effects," cannot be fulfilled with the currently available scientific data. The creation of a thorough, informative, and scientifically accurate article as per the provided outline is not possible without foundational research on these specific topics.

For context, another well-studied lipopeptide antibiotic, Daptomycin, is known to function by disrupting the bacterial cell membrane, a mechanism that involves lipid interactions. However, this compound is a distinct compound, and it is not scientifically accurate to extrapolate the mechanism of action of Daptomycin to this compound without specific evidence.

Therefore, until further research is conducted and published on the molecular mechanisms of this compound, a detailed and scientifically accurate article on this specific subject cannot be produced.

Structure Activity Relationship Sar Studies

Impact of Amino Acid Residues on Activity (e.g., kynurenine (B1673888), 3-methylglutamic acid, D-amino acids)

The peptide core of Daptomycin (B549167) contains several unusual amino acids that are critical for its biological function. nih.govmdpi.com The nonproteinogenic amino acids L-kynurenine (Kyn) at position 13 and (2S, 3R)-3-methylglutamic acid (3-mGlu) at position 12 are particularly important. nih.govmdpi.com Studies have shown that substitutions at these positions can lead to a significant decrease in antibacterial activity. For instance, replacing 3-mGlu with glutamic acid (Glu) results in an eight-fold increase in the minimum inhibitory concentration (MIC), indicating reduced potency. nih.gov Similarly, modifications to the Kyn residue can increase the MIC by up to five times. mdpi.com

The D-amino acids, D-Alanine (D-Ala) at position 8 and D-Serine (D-Ser) at position 11, also play a role in the molecule's conformation and activity. However, some positions are more tolerant of substitution than others. Research has demonstrated that replacing D-Ser at position 11 with D-Ala has little effect on the antibiotic's activity, suggesting that this site may be a suitable candidate for future modifications to enhance other properties. nih.gov

Alanine (B10760859) scanning mutagenesis, a technique where individual amino acid residues are replaced by alanine, has provided further insights. This approach revealed that most positions in the peptide ring are sensitive to substitution, with changes often leading to a surge in MIC. A notable exception is the L-ornithine (Orn) residue at position 6, where substitution with alanine resulted in an analog with activity comparable to the parent Daptomycin. nih.gov Further studies on the Orn6 position showed that the length and nature of its side chain are crucial; both shortening and lengthening the side chain diminished activity, particularly against Enterococcus species. This suggests an optimal side chain length is necessary for potent antibacterial effect. nih.gov

| Position | Original Residue | Substitution | Resulting Change in Activity | Reference |

|---|---|---|---|---|

| 12 | 3-mGlu | Glu | 8-fold increase in MIC | nih.gov |

| 13 | Kyn | Various | Up to 5-fold increase in MIC | mdpi.com |

| 11 | D-Ser | D-Ala | Little effect on activity | nih.gov |

| 6 | Orn | Ala | Similar activity to Daptomycin | nih.gov |

| 6 | Orn | Asn or Gln | Loss of activity | nih.gov |

Influence of Fatty Acyl Tail Modifications on Potency

The N-terminal fatty acyl tail is indispensable for Daptomycin's antibacterial activity, playing a critical role in anchoring the molecule to and inserting it into the bacterial cell membrane. nih.govresearchgate.net The length and structure of this lipid chain significantly influence both potency and toxicity. nih.gov

The natural precursor to Daptomycin, a compound complex known as A21978C, consisted of a mixture of molecules with fatty acid chains of 11, 12, and 13 carbons. nih.gov Early studies indicated that longer chain lengths correlated with increased antibacterial activity but also with higher toxicity. The n-decanoyl (10-carbon) tail of Daptomycin was ultimately selected as it provided a balance between potent efficacy and an acceptable toxicity profile. nih.gov

Subsequent research has confirmed that elongating the fatty acyl chain can enhance Daptomycin's potency. nih.gov For example, analogs synthesized with alkyne-containing lipid tails of varying lengths demonstrated that antibacterial activity increased with the length of the chain. These analogs showed particularly improved growth inhibition against Enterococci species. nih.gov The hydrophobic tail is essential for the initial, calcium-dependent interaction with the bacterial membrane, a prerequisite for the subsequent disruption of membrane function that leads to cell death. ubc.ca

| Fatty Acyl Chain | General Effect on Potency | General Effect on Toxicity | Reference |

|---|---|---|---|

| n-decanoyl (C10) | Optimal balance of potency and toxicity | Clinically accepted profile | nih.gov |

| Longer chains (C11-C13) | Increased potency | Increased toxicity | nih.gov |

| Shorter chains | Reduced potency | Generally lower toxicity | nih.gov |

Role of Cyclic Core and Exocyclic Side Chain

Daptomycin's structure is composed of two main parts: a ten-amino-acid macrocycle and a three-amino-acid N-terminal exocyclic tail. nih.govmdpi.com The cyclic core is formed by a lactone (ester) bond between the C-terminal carboxyl group of Kyn13 and the side-chain hydroxyl group of L-threonine (Thr) at position 4. nih.gov This cyclic structure is crucial for maintaining the specific three-dimensional conformation required for binding to calcium ions and the bacterial membrane. nih.gov

The exocyclic side chain (Trp1-D-Asn2-Asp3) is capped by the decanoyl fatty acid tail. mdpi.com This linear portion of the molecule, particularly the tryptophan at position 1 with its attached lipid tail, is essential for the initial membrane interaction and insertion. nih.gov While modifications within the cyclic core are often detrimental to activity, the exocyclic domain has been a target for semi-synthetic modifications due to its greater chemical accessibility. nih.gov The interplay between the lipophilic exocyclic tail and the anionic cyclic peptide core is fundamental to Daptomycin's mechanism of action, allowing it to first associate with and then disrupt the functional integrity of the bacterial membrane. nih.gov

Stereochemistry and Chiral Target Interactions

The specific stereochemistry of Daptomycin's amino acid residues is absolutely critical for its antibacterial activity. This has been unequivocally demonstrated by the synthesis of its enantiomer, ent-Daptomycin, which is composed entirely of D-amino acids where the natural form has L-amino acids, and vice-versa. This enantiomer was found to be 85-fold less active than natural Daptomycin, providing strong evidence that the antibiotic interacts with a specific chiral target in the bacterial cell. nih.govresearchgate.net

This chiral target has been identified as the bacterial membrane lipid phosphatidylglycerol (PG). nih.govnih.gov Further research using liposomes constructed with specific stereoisomers of PG revealed that Daptomycin preferentially binds to the 2R,2'S configuration of phosphatidylglycerol. nih.gov This interaction is stereospecific; the binding affinity, the subsequent conformational change in the Daptomycin molecule, and its oligomerization within the membrane are all dependent on this precise molecular recognition. nih.govresearchgate.net The enantiomer, ent-Daptomycin, exhibits a lower affinity for the target PG stereoisomer and is unable to oligomerize to the same extent, which accounts for its dramatically reduced antibacterial potency. nih.gov This highlights that the unique three-dimensional shape of Daptomycin is precisely evolved to interact with a specific chiral component of the bacterial membrane.

Total Synthesis and Derivatization Strategies

Chemical Synthesis Approaches for Analog Generation

Specific chemical synthesis approaches for generating analogs of Saptomycin D are not detailed in the currently accessible scientific literature. Research on the chemical synthesis of complex natural products often involves multi-step processes, but such methodologies tailored for this compound or its direct analogs are not widely published.

Combinatorial Biosynthesis for Novel Analog Discovery

Semi-Synthetic Modifications and Their Impact on Properties

Information regarding semi-synthetic modifications of this compound and their impact on its properties is not widely reported in the accessible scientific literature. Semi-synthesis typically involves chemical modification of a naturally occurring compound to produce new derivatives with altered or improved properties, but specific studies on this compound in this regard are not prevalent.

Analytical Methodologies for Research and Purification

Chromatographic Techniques for Analysis and Purity Assessment

Chromatographic methods are essential for the separation and purity assessment of complex natural products like Saptomycin D.

Purification Methodologiesthis compound was originally isolated from the fermentation broth of a mutant Streptomyces strain.Current time information in Tokyo, JP.The purification process would have involved a series of steps, likely including solvent extraction followed by multiple rounds of chromatography (e.g., silica gel, size-exclusion, or preparative HPLC). The precise sequence of these purification steps and the specific conditions for each are not described in the available literature.

Anion Exchange Chromatography

Anion exchange chromatography is a critical step in the purification process of this compound. google.comgoogleapis.com This technique separates molecules based on their net negative charge. This compound, being an anionic lipopeptide, binds to the positively charged stationary phase of the chromatography column. researchgate.netnih.gov

A common approach involves a sequence of chromatographic steps, often beginning with anion exchange chromatography, followed by other techniques like hydrophobic interaction chromatography, and sometimes concluding with another anion exchange step. google.comgoogleapis.comgoogle.com This multi-step process is designed to achieve a purity of greater than 95%. google.com Modified buffer systems can be employed in anion exchange chromatography to enhance the separation of closely related impurities, such as anhydro-daptomycin, from the active this compound molecule. google.com The use of ion exchange biomaterials has also been explored to capture this compound, which relies on electrostatic adsorption of the anionic antibiotic. researchgate.netnih.gov

| Parameter | Description | Reference |

| Principle | Separation based on net negative charge of this compound. | researchgate.netnih.gov |

| Stationary Phase | Positively charged resin. | google.com |

| Typical Sequence | Often used as an initial and/or final purification step. | google.comgoogleapis.comgoogle.com |

| Goal | Achieve high purity (>95%) and remove specific impurities. | google.com |

Hydrophobic Interaction Chromatography (HIC)

Hydrophobic interaction chromatography (HIC) is another essential technique for purifying this compound, separating molecules based on their hydrophobicity. researchgate.netnih.gov This method is particularly effective when used in conjunction with anion exchange chromatography. google.comgoogle.com In a typical purification sequence, an aqueous solution of this compound from a previous step is loaded onto the HIC resin under conditions that promote binding. google.com

The separation in HIC is based on the interactions between the hydrophobic regions of the this compound molecule and the hydrophobic ligands on the stationary phase. researchgate.net The process often involves using a high salt concentration in the mobile phase to enhance the hydrophobic interactions, followed by a decreasing salt gradient to elute the bound molecules. researchgate.net This technique is advantageous as it is typically performed under non-denaturing conditions, preserving the biological activity of the antibiotic. nih.gov

| Parameter | Description | Reference |

| Principle | Separation based on the hydrophobicity of this compound. | researchgate.netnih.gov |

| Stationary Phase | Resin with hydrophobic ligands (e.g., alkyl groups). | researchgate.net |

| Mobile Phase | Typically involves a high salt concentration to promote binding and a decreasing salt gradient for elution. | researchgate.net |

| Benefit | Operates under non-denaturing conditions, preserving the molecule's activity. | nih.gov |

Nanoscale Polymer Particle Separation

Research into the separation and purification of this compound has explored the use of nanoscale polymer particles as a chromatographic filler. researchgate.net Studies have shown that specific types of polystyrene-based nanoscale polymer particles can be highly effective for this purpose. researchgate.net

The optimization of this method involves several key parameters. For instance, a study identified PS RPC-300 nanoscale polymer particles as the optimal chromatography filler. researchgate.net The process was further refined by optimizing the sample amount, elution speed, and the composition of the eluant. researchgate.net Under optimal conditions, this method has been reported to achieve a final product purity of over 98.5%. researchgate.net This technique is considered a simple and feasible process with potential for industrial-scale production of high-purity this compound. researchgate.net

| Parameter | Optimal Condition | Reference |

| Chromatography Filler | PS RPC-300 nanoscale polymer particles | researchgate.net |

| Sample Amount | 0.5g / 100g filter | researchgate.net |

| Elution Speed | 5.0 mL/min | researchgate.net |

| Eluant | 40% ethanol | researchgate.net |

| Resulting Purity | >98.5% | researchgate.net |

Crystallization Techniques

Crystallization is a powerful technique for achieving high purity of this compound and can be used in combination with other purification methods. google.com The process involves the transition of the lipopeptide from a dissolved, amorphous state to a highly ordered, crystalline solid. google.comgoogle.com This method can be employed to increase the purity of this compound by selectively precipitating the desired molecule while leaving impurities in the solution. google.com

Various methods can be used to crystallize this compound, including batch crystallization, vapor diffusion, and slow solvent evaporation. google.com The conditions for crystallization, such as the solvent system, temperature, and presence of salts and buffering agents, are critical for forming well-defined crystals. google.comgoogle.com For example, batch crystallization can be performed from a solution containing a low molecular weight alcohol, a salt, and a pH buffering agent. google.comgoogle.com The resulting crystalline form can then be collected, yielding a product with enhanced purity. google.com

| Crystallization Method | Key Parameters | Reference |

| Batch Crystallization | Solution containing 65-95% low molecular weight alcohol, 0.001-0.5 M salt, and 0.001-0.2 M pH buffering agent. | google.comgoogle.com |

| General Techniques | Hanging drop, sitting drop, or sandwich drop vapor diffusion; liquid-liquid diffusion; slow solvent evaporation. | google.com |

| Temperature | Can be performed at approximately 20-30°C. | google.com |

| Objective | To increase the purity of the lipopeptide compared to its pre-crystallization state. | google.com |

Preclinical Efficacy and Mechanistic Studies in Cellular and Animal Models

In vitro Efficacy Against Gram-Positive Bacteria

Saptomycin D, a lipopeptide antibiotic, demonstrates potent in vitro activity against a wide spectrum of Gram-positive bacteria, including strains that have developed resistance to other antibiotic classes. smw.chmdpi.com Its efficacy is characterized by rapid, concentration-dependent bactericidal action. dovepress.comresearchgate.netoup.com

Concentration-Dependent Bactericidal Activity

The bactericidal effect of this compound is directly related to its concentration. dovepress.comresearchgate.net Studies have shown that increasing the concentration of this compound leads to a more rapid and extensive killing of bacterial cells. nih.gov For instance, in time-kill experiments against Staphylococcus aureus, higher multiples of the minimum inhibitory concentration (MIC) result in a faster decline in viable bacterial counts. asm.org Against high-inoculum stationary-phase cultures of methicillin-sensitive Staphylococcus aureus (MSSA), this compound displayed concentration-dependent bactericidal activity, with higher concentrations required to achieve a significant reduction in bacterial load compared to exponentially growing cultures. nih.govnih.gov This concentration-dependent killing is a key pharmacodynamic feature of the antibiotic. researchgate.netoup.com

Interactive Data Table: Concentration-Dependent Killing of S. aureus by this compound

| Concentration (µg/mL) | Time to 3-log Reduction (hours) | Reference |

|---|---|---|

| 32 | 24 | nih.gov |

| 10 (in presence of metabolic inhibitor) | 2 | nih.govnih.gov |

| 2 (exponential phase) | 1 | nih.gov |

Activity Against Resistant Strains (e.g., MRSA, VRE)

A significant attribute of this compound is its potent activity against multidrug-resistant Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). smw.chmdpi.comoup.com Its efficacy against these resistant strains is often comparable to its activity against their susceptible counterparts. oup.com

This compound has demonstrated robust in vitro activity against MRSA, with MIC90 values (the concentration required to inhibit 90% of isolates) remaining low. nih.gov It has also shown effectiveness against glycopeptide-intermediate S. aureus (GISA). asm.org In comparative studies, this compound's activity against MRSA was superior to that of vancomycin. asm.org

Similarly, this compound is active against VRE, a challenging group of pathogens. smw.choup.com It has shown greater in vitro activity against both vancomycin-sensitive and vancomycin-resistant E. faecalis compared to other agents. asm.org The antibiotic has also demonstrated efficacy against vancomycin-resistant E. faecium. nih.gov

Interactive Data Table: In Vitro Activity of this compound Against Resistant Gram-Positive Bacteria

| Organism | Resistance Profile | MIC90 (µg/mL) | Reference |

|---|---|---|---|

| Staphylococcus aureus | Methicillin-Resistant (MRSA) | 0.5 | smw.chnih.gov |

| Enterococcus faecium | Vancomycin-Resistant (VRE) | 4 | nih.gov |

| Enterococcus faecalis | Vancomycin-Resistant (VRE) | 2 | asm.org |

Time-Kill Studies

Time-kill assays are crucial for evaluating the bactericidal activity of an antibiotic over time. oup.com For this compound, these studies consistently demonstrate its rapid killing effect. oup.com Against both MSSA and MRSA, this compound can achieve a greater than 99.9% reduction in bacterial viability in less than one hour. oup.com In time-kill experiments with MRSA and VRE, this compound showed greater bactericidal activity than other tested drugs, killing ≥3 log CFU/ml by 8 hours. asm.org Even at concentrations four times the MIC, it achieved 99.9% killing of MRSA within 8 hours. asm.org These studies underscore the rapid and potent bactericidal nature of this compound against key Gram-positive pathogens. asm.orgplos.org

Cellular Models of Infection and Target Engagement

Studies in Bacterial Cell Cultures

Studies using bacterial cell cultures have been instrumental in elucidating the mechanism of action of this compound. A primary target is the bacterial cell membrane. pnas.org The antibiotic's interaction with the membrane is a multi-step process that is dependent on the presence of calcium ions. frontiersin.org This interaction leads to membrane depolarization and the inhibition of protein, DNA, and RNA synthesis, ultimately resulting in cell death. mdpi.comoup.com

Research has shown that this compound can inhibit cell wall synthesis in Bacillus subtilis and other Gram-positive bacteria. pnas.org It appears to interfere with fluid lipid microdomains within the bacterial cell membrane, which in turn disrupts membrane-bound processes essential for cell wall and lipid synthesis. pnas.org Furthermore, this compound has been observed to form a stable complex with phosphatidylglycerol, a key component of bacterial membranes, facilitating its selective uptake. elifesciences.org

Mechanisms of Tolerance in Growth-Arrested Bacteria

While this compound is effective against non-replicating bacteria, studies have revealed mechanisms by which growth-arrested bacteria can develop tolerance. nih.govnih.gov Unlike tolerance to many other antibiotics which is a passive consequence of reduced metabolic activity, tolerance to this compound in growth-arrested S. aureus is an active process. nih.govnih.gov

This tolerance develops over time and requires nutrients, specifically glucose. nih.govasm.org It is associated with the increased production and accumulation of cell wall components, particularly peptidoglycan. nih.govnih.gov While the accumulation of peptidoglycan is essential for this tolerance, only a low level of wall teichoic acid is needed. nih.govasm.org This indicates that this compound tolerance in growth-arrested bacteria arises from active cell wall remodeling, a distinct mechanism from the passive tolerance seen with other bactericidal antibiotics. nih.govasm.org

Animal Models of Infection (Focus on Mechanistic Understanding)

Extensive searches for preclinical efficacy and mechanistic data for this compound in animal and cellular models did not yield specific results. The following sections outline the type of data typically generated in such studies, for which information on this compound is not currently available in the public domain.

Pharmacodynamic Parameters and Mechanistic Correlations (e.g., AUC/MIC, Cmax/MIC)

No studies detailing the pharmacodynamic parameters of this compound, such as the ratio of the area under the concentration-time curve to the minimum inhibitory concentration (AUC/MIC) or the ratio of maximum concentration to the MIC (Cmax/MIC), were found. These parameters are crucial for understanding the relationship between drug exposure and antimicrobial efficacy and for optimizing dosing regimens. For many antibiotics, the AUC/MIC or Cmax/MIC ratio is the key predictor of their bactericidal or bacteriostatic effect.

Studies in Murine Thigh Infection Models

There is no available information from studies using murine thigh infection models to evaluate the in vivo efficacy of this compound. This model is a standard in preclinical antibiotic development, used to assess an antimicrobial agent's ability to reduce bacterial load in a localized, deep-seated infection. Such studies provide critical data on the in vivo activity and dose-response relationship of a compound.

Intracellular Antibacterial Effects in Macrophage Models

No data could be located regarding the intracellular activity of this compound within macrophage models. These in vitro models are essential for determining an antibiotic's ability to penetrate host immune cells, such as macrophages, and eliminate intracellular pathogens. This is a particularly important characteristic for antibiotics intended to treat infections caused by bacteria that can survive and replicate within host cells. Research in this area would typically investigate the concentration-dependent and time-dependent killing of intracellular bacteria.

Immunomodulatory Research

Modulation of Cytokine Production (in vitro and in vivo animal studies)

Daptomycin (B549167) has been observed to modulate the production of various cytokines, key signaling molecules in the immune system, in both in vitro and in vivo settings. The effects can vary depending on the experimental model and specific conditions.

Inhibition of Pro-inflammatory Cytokines (e.g., IL-1β, IL-6, TNF-α)

In vitro studies have demonstrated Daptomycin's ability to inhibit the secretion of pro-inflammatory cytokines. For instance, in lipopolysaccharide (LPS)-activated RAW 264.7 macrophages, Daptomycin at a concentration of 10 µg/mL inhibited the secretion of Interleukin-1 beta (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α). guidetopharmacology.org Similarly, in LPS-induced human monocytes, Daptomycin treatment led to a decrease in the gene expression of IL-1β. guidetopharmacology.orgmims.com

However, some in vitro studies, particularly those using an experimental model of human endotoxemia, have reported minimal or no significant effect of Daptomycin on the levels of IL-1β, IL-6, and TNF-α at a therapeutically relevant concentration of 40 µg/mL. rcsb.orgamericanelements.commims.com This lack of effect has been attributed to Daptomycin's low potential to penetrate human cells. rcsb.orgamericanelements.com Despite this, other in vitro studies on peripheral blood mononuclear cells indicated that Daptomycin could reduce cytokine production after toxin exposure. americanelements.com

In vivo animal studies provide further insights into Daptomycin's cytokine modulation. In a collagen-induced arthritis (CIA) mouse model, intravenous administration of Daptomycin (10 mg/kg/2d) significantly reduced arthritis symptoms by decreasing the serum levels of IL-6, IL-1β, and TNF-α. guidetopharmacology.org Additionally, in a rat brain ischemia model, Daptomycin was shown to reduce inflammatory reactions by modulating inflammatory mediators, including IL-1β, IL-6, IL-10, and TNF-α, and by influencing the NF-κB (p65) pathway. mdpi.com

The following table summarizes key findings regarding Daptomycin's influence on pro-inflammatory cytokines:

Table 1: Daptomycin's Modulation of Pro-inflammatory Cytokines

| Cytokine | Model (in vitro/in vivo) | Daptomycin Concentration/Dose | Effect | Reference |

| IL-1β | LPS-activated RAW 264.7 macrophages (in vitro) | 10 µg/mL | Inhibition of secretion | guidetopharmacology.org |

| IL-1β | LPS-induced human monocytes (in vitro) | Not specified | Decreased gene expression | guidetopharmacology.orgmims.com |

| IL-1β | Human endotoxemia model (in vitro) | 40 µg/mL | No significant effect | rcsb.orgamericanelements.commims.com |

| IL-1β | Collagen-induced arthritis mice (in vivo) | 10 mg/kg/2d (IV) | Decreased serum levels | guidetopharmacology.org |

| IL-1β | Rat brain ischemia model (in vivo) | Not specified | Modulation/Reduction | mdpi.com |

| IL-6 | LPS-activated RAW 264.7 macrophages (in vitro) | 10 µg/mL | Inhibition of secretion | guidetopharmacology.org |

| IL-6 | Human endotoxemia model (in vitro) | 40 µg/mL | No significant effect | rcsb.orgamericanelements.commims.com |

| IL-6 | Collagen-induced arthritis mice (in vivo) | 10 mg/kg/2d (IV) | Decreased serum levels | guidetopharmacology.org |

| IL-6 | Rat brain ischemia model (in vivo) | Not specified | Modulation/Reduction | mdpi.com |

| TNF-α | LPS-activated RAW 264.7 macrophages (in vitro) | 10 µg/mL | Inhibition of secretion | guidetopharmacology.org |

| TNF-α | Human endotoxemia model (in vitro) | 40 µg/mL | No significant effect | rcsb.orgamericanelements.commims.com |

| TNF-α | Collagen-induced arthritis mice (in vivo) | 10 mg/kg/2d (IV) | Decreased serum levels | guidetopharmacology.org |

| TNF-α | Rat brain ischemia model (in vivo) | Not specified | Modulation/Reduction | mdpi.com |

Interaction with Immune Cells (e.g., neutrophils, macrophages)

Daptomycin, a lipopeptide, is known to interact with lipid membranes. It may directly interact with the lipid membrane phospholipids (B1166683), which are a major component of lipid membranes in immune cells. rcsb.orguni.luguidetopharmacology.org Studies suggest that Daptomycin can penetrate various immune cells, including neutrophils and macrophages. rcsb.orguni.luguidetopharmacology.org One study indicated a 60% penetration of Daptomycin into neutrophils. guidetopharmacology.org Furthermore, Daptomycin has demonstrated potent intracellular antibacterial effects against intracellular Staphylococcus aureus in human monocyte-derived macrophages. rcsb.orgguidetopharmacology.org The degree of this intracellular activity in macrophages is dependent on both the concentration of the extracellular antibiotic and the duration of exposure. guidetopharmacology.org While Daptomycin can penetrate immune cells, the full significance of this penetration concerning its immunomodulatory effects is still under investigation. guidetopharmacology.org

Regulation of Host Immune Responses

Daptomycin has been reported to regulate host immune responses, particularly by influencing cytokine production. guidetopharmacology.orgmims.com It can inhibit the expression of inflammatory cytokines in response to host immune stimulation, such as that caused by Staphylococcus aureus. guidetopharmacology.orgmims.com In LPS-induced human monocytes, Daptomycin treatment was observed to increase the expression of Interleukin-10 (IL-10) mRNA, an anti-inflammatory cytokine, while simultaneously decreasing pro-inflammatory cytokine gene expression. guidetopharmacology.orgmims.com This suggests a role in shifting the cytokine balance.

Synergistic Immunomodulatory Effects with Other Agents in Preclinical Models

Preliminary research suggests that Daptomycin may exhibit synergistic immunomodulatory effects when combined with other agents. rcsb.orgamericanelements.commims.comuni.luguidetopharmacology.org A notable example is its synergistic interaction with Vitamin E (Alpha-Tocotrienol, PubChem CID: 5280453). In an animal model, administering Vitamin E prior to infecting wounds with Methicillin-Resistant Staphylococcus aureus (MRSA) significantly enhanced the efficacy of Daptomycin. guidetopharmacology.org Specifically, a combination of Daptomycin and tocotrienols (an isomer of Vitamin E) in a mouse model of MRSA-infected wounds showed superior antibacterial action and improved wound healing markers, such as fibronectin type III expression and IL-24 mRNAs, compared to single treatments or placebo.

Beyond immunomodulators, Daptomycin has also demonstrated synergistic bactericidal actions with other antibiotics. For instance, in studies involving S. aureus and Enterococcus species isolated from surgical wounds, Daptomycin showed synergistic effects when combined with tigecycline (B611373) (PubChem CID: 54686904) and rifampicin (B610482) (PubChem CID: 135398735). Furthermore, in vitro studies have highlighted the synergistic efficacy of Daptomycin and ceftaroline (B109729) (PubChem CID: 9852981) against Methicillin-Resistant Staphylococcus aureus Bacteremia (MRSAB) infections, with the combination yielding lower Minimum Inhibitory Concentration (MIC) values compared to either agent alone or other combinations.

Influence on Toll-Like Receptors (TLRs)

Daptomycin, as a lipopeptide, is recognized as an immunomodulator that can interact with pattern recognition receptors, specifically Toll-like receptors (TLRs), which are present on antigen-presenting cells. mims.comrcsb.orguni.luguidetopharmacology.org TLRs play a critical role in the innate immune system's recognition of microbial pathogens and subsequent activation of immune responses.

Research indicates that Daptomycin can influence the expression of certain TLRs. In LPS-induced human monocytes, Daptomycin treatment was associated with a decrease in the gene expression of TLR1, TLR2, and TLR9. guidetopharmacology.orgmims.com More broadly, Daptomycin has been shown to downregulate TLR1, TLR2, and TLR6, which are crucial for recognizing pathogen-associated molecular patterns (PAMPs) from Gram-positive bacteria. rcsb.orgmims.com This downregulation of specific TLRs by Daptomycin may contribute to a reduction in the immune response to Gram-positive bacteria in conditions such as sepsis. The interaction of lipopeptides with TLRs typically leads to the activation of innate immunity and the induction of inflammatory cytokines, highlighting the complex regulatory role of Daptomycin. guidetopharmacology.org

Table 2: Daptomycin's Influence on Toll-Like Receptors (TLRs)

| TLR Type | Effect of Daptomycin | Context | Reference |

| TLR1 | Downregulation | LPS-induced human monocytes; Recognition of Gram-positive PAMPs | guidetopharmacology.orgmims.com |

| TLR2 | Downregulation | LPS-induced human monocytes; Recognition of Gram-positive PAMPs | guidetopharmacology.orgmims.com |

| TLR6 | Downregulation | Recognition of Gram-positive PAMPs | rcsb.orgmims.com |

| TLR9 | Decreased gene expression | LPS-induced human monocytes | guidetopharmacology.orgmims.com |

Anticancer Research

Selective Anticancer Activity in Cell Lines

Daptomycin (B549167) exhibits selective anticancer activity against specific human cancer cell lines. Notably, it has demonstrated a potent effect on MCF7 breast cancer cells. researchgate.netnih.govresearchgate.netnih.gov In comparative studies, Daptomycin showed the strongest anticancer effect on MCF7 cells, with an apparent half-maximal inhibitory concentration (IC50) of 0.34 µM. researchgate.net Beyond breast cancer, Daptomycin has also shown selective growth inhibition against colon cancer cell lines, such as HCT116. nih.govnih.gov

Table 1: Daptomycin's IC50 Values in Select Cell Lines

| Cell Line Type | Cell Line Name | Apparent IC50 (µM) | Reference |

| Breast Cancer | MCF7 | 0.34 | researchgate.net |

| Normal Cells | HUVECs | 1.37 | researchgate.net |

| Normal Cells | CCD18Co | ~79.7 (average) | researchgate.net |

| Normal Cells | HEK293 | ~79.7 (average) | researchgate.net |

Molecular Targets in Cancer Cells

A key finding in Daptomycin's anticancer mechanism is its interaction with ribosomal protein S19 (RPS19) in human cells. researchgate.netnih.govresearchgate.netnih.govnih.govmdpi.com RPS19 has been identified as a specific biophysical and biologically relevant target for Daptomycin. nih.gov The engagement between Daptomycin and RPS19 has been validated through techniques such as Cellular Thermal Shift Assay (CETSA) and Isothermal Titration Displacement Response Cellular Thermal Shift Assay (ITDRFCETSA). researchgate.netnih.gov

Further evidence supporting RPS19 as a critical target comes from experiments where knocking down RPS19 using small interfering RNA (siRNA) was observed to increase the potency of Daptomycin in MCF7 cells. researchgate.netnih.gov This suggests a correlation between RPS19 levels and Daptomycin's efficacy. Given its role as a binding partner and the observed anticancer effects, RPS19 is considered a promising target for the development of new anticancer drugs, particularly in cancer types where its expression levels are higher, such as certain colon cancers. nih.gov RPS19 is a component of the 40S ribosomal subunit. mdpi.com

Mechanism of Action in Cancer Cell Models

Daptomycin's mechanism of action in cancer cells deviates from typical chemotherapeutic agents, focusing on unique pathways that affect tumor progression.

Daptomycin has been shown to suppress tumor migration and angiogenesis, critical processes for tumor growth and metastasis. researchgate.netnih.gov A significant aspect of this suppression involves the regulation of Vascular Endothelial Growth Factor (VEGF). Daptomycin was found to suppress the secretion of VEGF in cancer cells, which subsequently inhibited cell migration. researchgate.netnih.gov Specifically, the migration ability of MCF7 cells was observed to be inhibited threefold or more when treated with Daptomycin. researchgate.net This effect is linked to an extraribosomal function of RPS19, which is involved in the regulation of VEGF, but not other growth factors like Epidermal Growth Factor (EGF), Platelet-Derived Growth Factor (PDGF), or Fibroblast Growth Factor (FGF). researchgate.netnih.gov

Unlike many conventional anticancer drugs that induce cell death through apoptosis or autophagy, Daptomycin's effect on cancer cells is distinct. Research indicates that Daptomycin primarily reduces cell proliferation without inducing either apoptosis or autophagy in cancer cell lines like MCF7. researchgate.netnih.govresearchgate.netresearchgate.net This suggests a cytostatic rather than a cytotoxic mode of action, which could be beneficial in certain therapeutic contexts by minimizing adverse effects associated with widespread cell death.

Daptomycin is a cyclic lipopeptide, a class of molecules known for their interaction with cell membranes. wikipedia.orgcancer.govoup.comnih.gov It is structurally and functionally related to cationic antimicrobial peptides (AMPs), which exert their effects by interacting with and disrupting bacterial cell membranes. oup.comnih.govmdpi.comresearchgate.netnih.govmdpi.com

The interaction of AMPs with membranes often involves neutralizing charge, leading to membrane penetration and ultimately cell death. nih.gov Cancer cells possess distinct membrane properties compared to normal eukaryotic cells, including a higher density of negatively charged particles on their surface and a larger surface area, which can make them more susceptible to AMPs. nih.govmdpi.com While Daptomycin's primary antibacterial mechanism involves calcium-dependent binding to bacterial membranes, causing rapid depolarization and inhibition of vital synthesis processes, its classification as an AMP-like molecule suggests a potential for analogous interactions with the altered membranes of cancer cells. cancer.govoup.comnih.govresearchgate.netnih.gov This membrane interaction is a critical aspect of its broader biological activity.

Multidrug resistance (MDR) remains a significant obstacle in effective cancer chemotherapy, often driven by drug efflux transporters like P-glycoprotein (P-gp). researchgate.netnih.govmdpi.comresearchgate.net While Daptomycin is not directly identified as a P-gp inhibitor in the provided literature, its unique mechanism of action offers a potential strategy to circumvent common MDR pathways. By targeting ribosomal protein S19 and affecting cell proliferation and migration through pathways distinct from those targeted by many conventional chemotherapeutics, Daptomycin may bypass resistance mechanisms that rely on efflux or resistance to apoptosis induction. researchgate.netnih.govmdpi.com This novel mode of action suggests that Daptomycin could be a valuable agent, possibly in combination therapies, for treating cancers that have developed resistance to standard treatments.

Enzyme Inhibition and Metabolic Pathway Studies

Interaction with Drug-Metabolizing Enzymes (e.g., Cytochrome P450 isoforms)

Currently, comprehensive research findings detailing the interaction of Saptomycin D with drug-metabolizing enzymes, such as Cytochrome P450 (CYP450) isoforms, are not extensively documented in the publicly accessible scientific literature. Therefore, specific data tables or detailed research findings on the inhibition or induction potential of this compound on these enzyme systems cannot be provided at this time.

In vitro Inhibition and Induction Potential

Specific in vitro studies evaluating the inhibition or induction potential of this compound on various CYP450 isoforms (e.g., 1A2, 2A6, 2C9, 2C19, 2D6, 2E1, and 3A4) are not available in the conducted searches. Consequently, no data tables or detailed findings regarding its impact on hepatic drug metabolism can be presented.

Hydrolytic Inactivation Mechanisms and Enzymes (e.g., Daptomycin (B549167) Hydrolase)

Information regarding specific hydrolytic inactivation mechanisms of this compound or the identification of enzymes responsible for its degradation, such as a "this compound Hydrolase," is not found in the current literature. While hydrolytic inactivation is a known mechanism for certain antibiotics, specific enzymes or detailed pathways for this compound's inactivation are not described.

Effects on Specific Metabolic Pathways in Bacteria

Mechanisms of Acquired Resistance

Molecular Basis of Resistance Development

The development of resistance to Saptomycin D is not attributed to a single mechanism but rather a combination of genetic and phenotypic adaptations. These changes collectively reduce the antibiotic's effectiveness by altering its target site, impeding its access to the cell membrane, or enabling the bacteria to tolerate its disruptive effects.

Electrostatic Repulsion of Daptomycin-Calcium Complex

This compound's bactericidal action is dependent on the presence of calcium ions, forming a positively charged complex that interacts with the negatively charged bacterial cell membrane. A primary mechanism of resistance involves the electrostatic repulsion of this this compound-Calcium complex. nih.govresearchgate.net This repulsion is a consequence of an increase in the net positive charge of the bacterial cell surface, which effectively pushes away the similarly charged antibiotic complex, thereby preventing it from reaching its target in the cell membrane. nih.govnih.gov

Alterations in Bacterial Cell Surface Charge